4-Hydroxysulfamerazine
Overview
Description
4-Hydroxysulfamerazine is a hydroxylated derivative of sulfamerazine, a sulfonamide antibiotic. This compound is primarily known for its role as a metabolite in the biotransformation of sulfamerazine in various organisms, including humans and animals. It is characterized by the presence of a hydroxyl group attached to the aromatic ring of the sulfamerazine molecule, which significantly influences its pharmacokinetic and pharmacodynamic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxysulfamerazine typically involves the hydroxylation of sulfamerazine. This can be achieved through various chemical reactions, including:
Hydroxylation using hydroxylating agents: Sulfamerazine can be hydroxylated using agents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Enzymatic hydroxylation: Certain enzymes, such as cytochrome P450, can catalyze the hydroxylation of sulfamerazine to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Batch reactors: Where sulfamerazine is reacted with hydroxylating agents under optimized conditions to maximize yield.
Continuous flow reactors: For large-scale production, continuous flow reactors can be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxysulfamerazine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl group can lead to the formation of quinone derivatives.
Reduction: The hydroxyl group can be reduced back to the parent sulfamerazine under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation products: Quinone derivatives.
Reduction products: Sulfamerazine.
Substitution products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxysulfamerazine has several applications in scientific research, including:
Pharmacokinetic studies: Used as a reference compound to study the metabolism and excretion of sulfonamides in various organisms.
Biological research: Investigated for its effects on microbial growth and its potential as an antibacterial agent.
Medical research: Studied for its potential therapeutic applications and its role in drug interactions.
Industrial applications: Used in the development of new sulfonamide derivatives with improved pharmacological properties
Mechanism of Action
The mechanism of action of 4-hydroxysulfamerazine involves its interaction with bacterial enzymes. It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for binding to dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, thereby exerting a bacteriostatic effect .
Comparison with Similar Compounds
Sulfamerazine: The parent compound, which is also a sulfonamide antibiotic.
N4-acetylsulfamerazine: A metabolite of sulfamerazine formed through acetylation.
N4-acetyl-4-hydroxysulfamerazine: Another hydroxylated derivative of sulfamerazine.
Comparison:
4-Hydroxysulfamerazine vs. Sulfamerazine: this compound has a hydroxyl group that enhances its solubility and alters its pharmacokinetic properties compared to sulfamerazine.
This compound vs. N4-acetylsulfamerazine: The hydroxyl group in this compound provides different metabolic and excretion pathways compared to the acetyl group in N4-acetylsulfamerazine.
This compound vs. N4-acetyl-4-hydroxysulfamerazine: Both compounds have hydroxyl groups, but the presence of an additional acetyl group in N4-acetyl-4-hydroxysulfamerazine further modifies its pharmacological profile
Properties
IUPAC Name |
4-amino-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-7-6-10(16)14-11(13-7)15-19(17,18)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFIKPYMDZVONX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219693 | |
Record name | 4-Hydroxysulfamerazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6947-80-4 | |
Record name | 4-Hydroxysulfamerazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC56153 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxysulfamerazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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